4-Bromo-2-fluoro-5-nitrobenzyl alcohol
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Overview
Description
4-Bromo-2-fluoro-5-nitrobenzyl alcohol is a chemical compound with the molecular formula C7H5BrFNO3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a hydroxyl group (alcohol), with bromo, fluoro, and nitro substituents on the benzene ring . The exact positions of these substituents give the compound its unique properties.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 250.02 . Further physical and chemical properties are not detailed in the sources retrieved.Scientific Research Applications
Synthesis and Chemical Reactions
4-Bromo-2-fluoro-5-nitrobenzyl alcohol has been studied for its role in chemical synthesis and reactions. It serves as a precursor in the synthesis of highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence, offering a simple and high-yield method for producing these compounds (Bunce, Rogers, Nago, & Bryant, 2008).
Photostability Enhancement
In the field of fluorescence, derivatives of 4-nitrobenzyl alcohol, a related compound, have demonstrated significant enhancement in photostability when conjugated to fluorophores. This improvement is crucial for applications requiring long-lived, stable fluorescence emission, such as in certain fluorescence-based assays (Altman, Terry, Zhou, Zheng, Geggier, Kolster, Zhao, Javitch, Warren, & Blanchard, 2011).
Photocatalytic Oxidation
A study on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-nitrobenzyl alcohol, on TiO2 photocatalysts under UV and visible light, showed high conversion and selectivity. This reaction, vital for chemical synthesis, highlights the potential of using 4-nitrobenzyl alcohol derivatives in photocatalysis (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Solvolysis and Chemical Behavior
The solvolysis of o-nitrobenzyl bromide, closely related to this compound, has been studied to understand its chemical behavior under various conditions. This research contributes to a deeper understanding of the reactivity and applications of similar compounds in chemical reactions (Park, Rhu, Kyong, & Kevill, 2019).
Application in Polymer Synthesis
In polymer chemistry, o-bromobenzyl alcohol has been used as an annulating reagent for synthesizing polycyclic aromatic hydrocarbons. This demonstrates the utility of bromobenzyl alcohols in creating complex molecular structures, which could extend to this compound (Iwasaki, Araki, Iino, & Nishihara, 2015).
Drug Delivery Systems
In the field of medicinal chemistry, 4-nitrobenzyl alcohol derivatives have been used to create photoregulated release systems for anticancer drugs. This application is critical for developing targeted drug delivery systems, where controlled release of the drug is essential (Agasti, Chompoosor, You, Ghosh, Kim, & Rotello, 2009).
Protective Groups in Organic Synthesis
This compound's relatives have been used as protective groups in organic synthesis. For example, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, derived from benzyl bromide, acts as a protective group for alcohols and can be removed under specific conditions, indicating potential similar applications for this compound (Crich, Li, & Shirai, 2009).
Safety and Hazards
The compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Properties
IUPAC Name |
(4-bromo-2-fluoro-5-nitrophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMDXXYDJXJIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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